1-[(6'-methyl-8'-oxo-3',4'-dihydro-8'H-spiro[cyclohexane-1,2'-pyrano[3,2-g]chromen]-7'-yl)acetyl]piperidine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(6’-methyl-8’-oxo-3’,4’-dihydro-8’H-spiro[cyclohexane-1,2’-pyrano[3,2-g]chromen]-7’-yl)acetyl]piperidine-4-carboxamide is a complex organic compound with a unique spiro structure
Preparation Methods
The synthesis of 1-[(6’-methyl-8’-oxo-3’,4’-dihydro-8’H-spiro[cyclohexane-1,2’-pyrano[3,2-g]chromen]-7’-yl)acetyl]piperidine-4-carboxamide involves multiple stepsThe reaction conditions often involve the use of organic solvents, catalysts, and specific temperature and pressure settings to ensure the desired product yield and purity .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups such as halides or alkyl groups are introduced.
Common reagents used in these reactions include organic solvents like ethanol, methanol, and dichloromethane, as well as catalysts like palladium on carbon and triethylamine. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-[(6’-methyl-8’-oxo-3’,4’-dihydro-8’H-spiro[cyclohexane-1,2’-pyrano[3,2-g]chromen]-7’-yl)acetyl]piperidine-4-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Mechanism of Action
The mechanism of action of 1-[(6’-methyl-8’-oxo-3’,4’-dihydro-8’H-spiro[cyclohexane-1,2’-pyrano[3,2-g]chromen]-7’-yl)acetyl]piperidine-4-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, disruption of cellular processes, or induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar compounds to 1-[(6’-methyl-8’-oxo-3’,4’-dihydro-8’H-spiro[cyclohexane-1,2’-pyrano[3,2-g]chromen]-7’-yl)acetyl]piperidine-4-carboxamide include:
Ethyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate: This compound shares a similar core structure but differs in its functional groups and overall molecular configuration.
1,3,4-thiadiazole derivatives: These compounds have similar biological activities and are used in similar research applications.
3,4-dihydro-8-hydroxy-3-methyl-1H-2-benzopyran-1-one: This compound has a related structure and is used in similar chemical reactions and applications.
The uniqueness of 1-[(6’-methyl-8’-oxo-3’,4’-dihydro-8’H-spiro[cyclohexane-1,2’-pyrano[3,2-g]chromen]-7’-yl)acetyl]piperidine-4-carboxamide lies in its spiro structure, which imparts specific chemical and biological properties that are distinct from those of its analogs.
Properties
Molecular Formula |
C26H32N2O5 |
---|---|
Molecular Weight |
452.5 g/mol |
IUPAC Name |
1-[2-(6-methyl-8-oxospiro[3,4-dihydropyrano[3,2-g]chromene-2,1'-cyclohexane]-7-yl)acetyl]piperidine-4-carboxamide |
InChI |
InChI=1S/C26H32N2O5/c1-16-19-13-18-5-10-26(8-3-2-4-9-26)33-21(18)15-22(19)32-25(31)20(16)14-23(29)28-11-6-17(7-12-28)24(27)30/h13,15,17H,2-12,14H2,1H3,(H2,27,30) |
InChI Key |
KSGUPXSMQDCSNG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)OC2=C1C=C3CCC4(CCCCC4)OC3=C2)CC(=O)N5CCC(CC5)C(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.